molecular formula C8H5BrFIO B15203396 1-(2-bromo-5-fluoro-4-iodophenyl)ethanone

1-(2-bromo-5-fluoro-4-iodophenyl)ethanone

Cat. No.: B15203396
M. Wt: 342.93 g/mol
InChI Key: FDOZWIANNUEYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-bromo-5-fluoro-4-iodophenyl)ethanone is an organic compound characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-5-fluoro-4-iodophenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 2-hydroxyacetophenone followed by iodination and fluorination under controlled conditions. The reaction typically requires the use of bromine, iodine, and fluorine sources, along with appropriate solvents and catalysts to facilitate the reactions .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-5-fluoro-4-iodophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, fluorine, iodine) are replaced by other nucleophiles.

    Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

    Substitution: Formation of substituted phenyl ethanones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1-(2-bromo-5-fluoro-4-iodophenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-bromo-5-fluoro-4-iodophenyl)ethanone involves its interaction with molecular targets through its functional groups. The halogen atoms can participate in halogen bonding, while the ethanone group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(4-iodophenyl)ethanone
  • 2-bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone
  • 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

Properties

Molecular Formula

C8H5BrFIO

Molecular Weight

342.93 g/mol

IUPAC Name

1-(2-bromo-5-fluoro-4-iodophenyl)ethanone

InChI

InChI=1S/C8H5BrFIO/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3

InChI Key

FDOZWIANNUEYER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Br)I)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.